molecular formula C8H4F3NOS B1447514 6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol CAS No. 149367-81-7

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol

Cat. No.: B1447514
CAS No.: 149367-81-7
M. Wt: 219.19 g/mol
InChI Key: HVLLZICHEIQTJH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol is an organofluorine compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-aminothiophenol with trifluoroacetic anhydride, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzoxazoles: Compounds with similar structures but different substituents on the benzoxazole ring.

    Trifluoromethylthiophenes: Compounds with a thiophene ring instead of a benzoxazole ring.

    Trifluoromethylpyridines: Compounds with a pyridine ring and a trifluoromethyl group.

Uniqueness

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group on the benzoxazole ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLLZICHEIQTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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